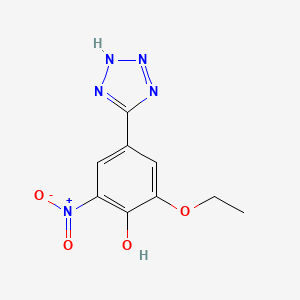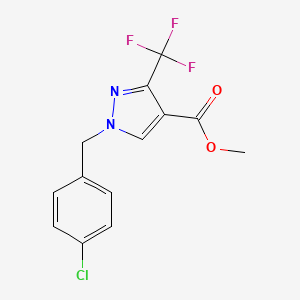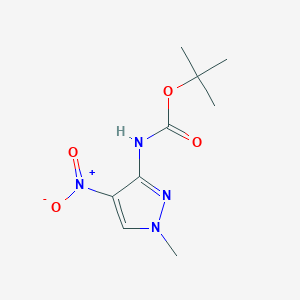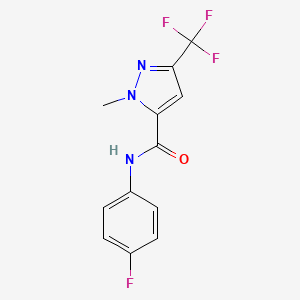
2-ethoxy-6-nitro-4-(1H-tetrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL is a complex organic compound that features a phenol group substituted with ethoxy, nitro, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL typically involves multiple steps, starting with the nitration of a phenol derivative to introduce the nitro group. This is followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the formation of the tetrazole ring, which can be achieved using a cyclization reaction with appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the phenol group would produce a quinone derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as high-energy materials or advanced polymers.
Mechanism of Action
The mechanism of action of 2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and tetrazole groups could play a role in these interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-6-NITROPHENOL: Lacks the tetrazole group, which may result in different chemical and biological properties.
4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL: Lacks the ethoxy and nitro groups, which could affect its reactivity and applications.
2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL: Similar structure but without the nitro group, potentially altering its chemical behavior.
Uniqueness
The presence of the ethoxy, nitro, and tetrazole groups in 2-ETHOXY-6-NITRO-4-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENOL makes it unique compared to its analogs
Properties
Molecular Formula |
C9H9N5O4 |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-ethoxy-6-nitro-4-(2H-tetrazol-5-yl)phenol |
InChI |
InChI=1S/C9H9N5O4/c1-2-18-7-4-5(9-10-12-13-11-9)3-6(8(7)15)14(16)17/h3-4,15H,2H2,1H3,(H,10,11,12,13) |
InChI Key |
JDHALRHCDDDTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10903410.png)

![methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903428.png)

![(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B10903436.png)
![2-(naphthalen-1-yl)-N'-{(E)-[1-(naphthalen-1-yl)-3-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10903441.png)
![2-{4-bromo-2-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B10903448.png)
![methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903466.png)
![4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10903470.png)
![3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B10903473.png)


![1-[3-(1,3-Benzodioxol-5-YL)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-[3-(4-bromo-3-nitro-1H-pyrazol-1-YL)-1-adamantyl]-1-ethanone](/img/structure/B10903482.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903484.png)
